Increased Acidity: pKa Reduction vs. Non-Fluorinated Analog
The introduction of a fluorine atom at the 5-position of the nicotinic acid scaffold significantly lowers the predicted pKa of the carboxylic acid group relative to the non-fluorinated analog 2-methoxynicotinic acid. The 5-fluoro derivative exhibits a predicted pKa of 3.02 ± 0.10 , whereas 2-methoxynicotinic acid has a predicted pKa of 3.36 ± 0.10 . This shift in acidity influences the ionization state of the molecule at physiological pH, which can impact solubility, permeability, and target engagement.
| Evidence Dimension | Acid Dissociation Constant (pKa) of Carboxylic Acid Group |
|---|---|
| Target Compound Data | 3.02 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Methoxynicotinic acid (CAS 16498-81-0) |
| Quantified Difference | ΔpKa = -0.34 (approx. 2.2-fold lower Ka) |
| Conditions | Predicted values based on ACD/Labs or similar computational models; experimental conditions not specified. |
Why This Matters
The lower pKa indicates a greater proportion of the carboxylate anion at physiological pH (7.4), which can enhance aqueous solubility and influence binding interactions with positively charged residues in biological targets.
